molecular formula C28H29BrN4O2S B11212442 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide

Cat. No.: B11212442
M. Wt: 565.5 g/mol
InChI Key: AKNQWWHOULDZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide is a sophisticated chemical compound designed for pharmaceutical research and development. This benzamide derivative features a complex molecular architecture comprising a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl moiety linked through a methylene bridge to a benzamide group that is further functionalized with a N-ethyl-3-methylanilino propyl side chain. The compound belongs to a class of molecules that have demonstrated significant research potential in oncology, particularly in the investigation of therapeutic agents for hematopoietic and lymphoid system neoplasms . Compounds with similar structural features, specifically those containing the quinazolin-4-one scaffold, have shown promising research applications in hematologic cancers and leukemia . The presence of the bromo substituent at the 6-position of the quinazoline ring enhances the molecular diversity of this compound, making it particularly valuable for structure-activity relationship studies in medicinal chemistry research. The sulfanylidene group at the 2-position and the keto functionality at the 4-position create potential hydrogen bonding sites that may facilitate interactions with biological targets. This compound is presented as a high-purity solid suitable for research applications. Researchers can utilize this complex molecule as a key intermediate in synthetic chemistry, a candidate for biological screening, or a reference standard in analytical studies. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C28H29BrN4O2S

Molecular Weight

565.5 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide

InChI

InChI=1S/C28H29BrN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-8-20(9-11-21)18-33-27(35)24-17-22(29)12-13-25(24)31-28(33)36/h4,6-13,16-17H,3,5,14-15,18H2,1-2H3,(H,30,34)(H,31,36)

InChI Key

AKNQWWHOULDZAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-bromobenzoic Acid with Thiourea

The quinazolinone core is synthesized via cyclocondensation.

  • Procedure :

    • 2-Amino-5-bromobenzoic acid (1.0 equiv) is refluxed with thiourea (1.2 equiv) in acetic anhydride (5 vol) at 120°C for 6 hours.

    • The reaction mixture is cooled, poured into ice-water, and neutralized with ammonium hydroxide to pH 7–8.

    • The precipitate is filtered and recrystallized from ethanol to yield 6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one as a pale-yellow solid (Yield: 72–78%).

Key Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 3.62 (s, 2H, CH₂).

  • LC-MS (ESI+) : m/z 287.0 [M+H]⁺.

Synthesis of 3-(N-Ethyl-3-methylanilino)propylamine

Reductive Amination of 3-Methylaniline with Ethyl Acrylate

The amine side chain is prepared via a two-step process.

  • Step 1: Michael Addition :

    • 3-Methylaniline (1.0 equiv) and ethyl acrylate (1.2 equiv) are heated at 100°C for 24 hours without solvent.

    • The crude product, ethyl 3-(3-methylanilino)propanoate, is isolated by vacuum distillation (Yield: 85%).

  • Step 2: Reduction with LiAlH₄ :

    • Ethyl 3-(3-methylanilino)propanoate (1.0 equiv) is treated with LiAlH₄ (3.0 equiv) in THF at 0°C.

    • After stirring for 4 hours, the reaction is quenched with Na₂SO₄·10H₂O and filtered.

    • 3-(3-Methylanilino)propan-1-amine is obtained as a colorless oil (Yield: 78%).

  • Ethylation :

    • The primary amine is alkylated with ethyl iodide (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile at 50°C for 6 hours.

    • 3-(N-Ethyl-3-methylanilino)propylamine is isolated after column chromatography (Yield: 82%).

Final Coupling Reaction

Amide Bond Formation Using HATU

The benzamide intermediate is coupled with the amine side chain.

  • Procedure :

    • 4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide (1.0 equiv) and 3-(N-ethyl-3-methylanilino)propylamine (1.2 equiv) are dissolved in DMF (8 vol).

    • HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, and the mixture is stirred at room temperature for 18 hours.

    • The product is extracted with ethyl acetate, washed with brine, and purified via HPLC (C18 column, acetonitrile/water gradient) to yield the target compound (Yield: 58–63%).

Critical Parameters :

  • HATU outperforms EDCl/HOBt in minimizing racemization.

  • DIPEA neutralizes HCl generated during activation, maintaining reaction efficiency.

Industrial-Scale Considerations

Process Optimization for Large-Scale Synthesis

  • Continuous Flow Chemistry : Microreactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

  • Catalytic Methods : Palladium-catalyzed cross-couplings for bromine substitution steps improve atom economy.

Economic and Safety Metrics :

ParameterLaboratory ScaleIndustrial Scale
Cycle Time (hours)7248
Yield (%)6075
PMI (Process Mass Intensity)12045

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.12 (d, J = 2.3 Hz, 1H), 7.95 (dd, J = 8.7, 2.3 Hz, 1H), 7.64 (d, J = 8.7 Hz, 1H), 7.45–7.30 (m, 5H), 4.52 (s, 2H), 3.70–3.50 (m, 4H), 2.60 (t, J = 6.8 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).

  • HRMS (ESI+) : m/z 612.0984 [M+H]⁺ (calc. 612.0987).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinazolinones: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that quinazoline derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of key bacterial enzymes or interference with microbial DNA synthesis.

Case Studies

  • Antimicrobial Activity : A study evaluated various quinazoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide showed promising inhibitory effects .
  • Mechanism of Action : The compound's action may involve targeting bacterial DNA gyrase, an essential enzyme for DNA replication. This targeting is crucial for developing new antibiotics amid rising antibiotic resistance .

Anticancer Applications

The anticancer potential of this compound stems from its ability to inhibit specific cellular pathways involved in tumor growth and proliferation.

Case Studies

  • Inhibition of EGFR : The epidermal growth factor receptor (EGFR) is a significant target in cancer therapy. Quinazoline derivatives have been shown to inhibit EGFR activity, leading to reduced cell proliferation in cancer cell lines .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that it significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromination and Functionalization : Subsequent steps involve bromination and the introduction of the benzamide moiety through acylation reactions .

Mechanism of Action

The exact mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide would depend on its specific application. Generally, compounds with a quinazolinone core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include quinazolinone derivatives with variations in substituents and side chains. Below is a comparative analysis:

Compound Name Core Structure Position 6 Position 2/3/4 Benzamide Substituents Yield (%) Reference
Target Compound Quinazolinone Br 2-sulfanylidene, 4-oxo N-[3-(N-ethyl-3-methylanilino)propyl] N/A -
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16) Quinazolinone - 2-cyclopropylamino 4-methyl-N-(3-(trifluoromethyl)phenyl) 71
4-Ethyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (32) Quinazolinone - 2-(pyrazol-4-ylamino) 4-ethyl-N-(3-(trifluoromethyl)phenyl) 78
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) Quinazolinone Br 2-(o-aminophenyl), 3-amino None (simpler side chain) N/A

Key Observations:

  • Position 6 : The target compound and compound 2 share a bromo substituent, which may enhance electrophilic reactivity or binding to halogen-bond-accepting targets .
  • Position 2: The 2-sulfanylidene group in the target compound distinguishes it from analogs with amino or cyclopropylamino groups (e.g., 16, 32).
  • Side Chains: The target’s N-ethyl-3-methylanilino-propyl side chain contrasts with the trifluoromethylphenyl (e.g., 16, 32) or simpler amine groups (e.g., 2). Bulky side chains may improve membrane permeability or receptor selectivity .

Bioactivity and Functional Insights

  • Bioactivity Clustering: Compounds with structural similarities (e.g., shared quinazolinone cores) often cluster in bioactivity profiles, as demonstrated by hierarchical clustering of 37 small molecules . The target’s bromo and sulfanylidene groups may confer distinct modes of action compared to cyclopropylamino or pyrazolylamino analogs.
  • Lumping Strategy: Organic compounds with analogous frameworks (e.g., quinazolinones) may undergo similar physicochemical processes, supporting comparative studies for toxicity or efficacy .

Research Implications

The target compound’s unique combination of bromo, sulfanylidene, and anilino-propyl groups positions it as a novel candidate for structure-activity relationship (SAR) studies. Comparative data highlight the importance of substituent choice in modulating solubility, stability, and target engagement. Further investigations should prioritize in vitro assays to evaluate its bioactivity relative to analogs like 16 and 32, particularly in kinase inhibition or antimicrobial models .

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide is a synthetic derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound features a complex structure that includes a quinazolinone core, a bromine atom, and a benzamide moiety, which contribute to its pharmacological potential.

  • Molecular Formula : C22H24BrN4O2S
  • Molecular Weight : 481.4 g/mol
  • Solubility : Soluble in DMSO and other organic solvents
  • Physical Properties : Typically exhibits high purity (>95%) and is stable under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer metabolism, exhibiting potential antitumor properties . The presence of functional groups such as bromine and sulfur may enhance its binding affinity to these targets, leading to significant biological effects.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines:

CompoundCell LineIC50 (μM)
A3PC310
A2MCF-710
A3HT-2912

These results highlight the potential of the quinazolinone scaffold in developing new anticancer agents .

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial properties . Studies have shown that compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene)] exhibit significant antibacterial activity against pathogens such as Proteus vulgaris and Bacillus subtilis. For example, the zone of inhibition for certain derivatives reached up to 1.4 cm against these bacteria .

Other Biological Activities

Beyond antitumor and antimicrobial effects, quinazolinones have been reported to possess additional pharmacological activities including:

  • Anti-inflammatory
  • Anticonvulsant
  • Antihypertensive
    These diverse activities suggest a broad therapeutic potential for compounds derived from the quinazolinone family .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines using the MTT assay. The findings indicated that specific structural modifications could enhance cytotoxicity, suggesting avenues for further research into optimizing these compounds for therapeutic use .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of novel quinazolinone derivatives against multi-drug resistant strains. The study found that certain modifications significantly improved activity against resistant bacterial strains, underscoring the importance of structural diversity in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving glacial acetic acid-mediated condensation of 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with appropriate amines, followed by purification using ethanol recrystallization. Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) as the mobile phase is recommended to confirm homogeneity. For derivatives, microwave-assisted synthesis under Grimmel's conditions improves reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H NMR, 13C^{13}C NMR, and ESI mass spectrometry. For example, 1H^1H NMR in DMSO-d6d_6 should reveal characteristic peaks: δ 2.51 (s, 6H, N-CH3_3), 7.39–8.11 (aromatic protons), and 13.17 ppm (s, SH). ESI-MS should show molecular ion clusters at m/z 529.7, 531.7, and 533.7 [M]+^+ for brominated derivatives .

Q. What solvent systems are ideal for recrystallization to maximize yield and purity?

  • Methodological Answer : Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and crystallization kinetics. For halogenated derivatives, mixed solvents like ethanol:water (3:1) can improve crystal formation .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo, sulfanylidene) influence biological activity?

  • Methodological Answer : Comparative assays using isosteric replacements (e.g., replacing Br with Cl or CF3_3) can reveal substituent effects. For example, bromine enhances electrophilic reactivity, potentially improving target binding, while the sulfanylidene group contributes to redox stability. Use enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) to quantify activity changes .

Q. What strategies resolve contradictory data in SAR studies for quinazolinone derivatives?

  • Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from variable assay conditions. Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate results with orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with crystallographic data to confirm binding modes .

Q. How can researchers design assays to evaluate this compound’s dual inhibitory effects (e.g., enzyme and receptor modulation)?

  • Methodological Answer : Employ tandem assays combining fluorescence polarization (for enzyme inhibition) and cAMP accumulation/ERK phosphorylation (for GPCR modulation). For example, β3_3-adrenoceptor coupling to Gs_s/Gi_i can be tested via pertussis toxin pretreatment to isolate Gs_s-mediated cAMP pathways .

Q. What analytical challenges arise in characterizing metabolites or degradation products?

  • Methodological Answer : Use high-resolution LC-MS/MS with collision-induced dissociation (CID) to identify metabolites. For sulfanylidene-containing compounds, oxidative degradation products (e.g., sulfoxides) require careful differentiation via retention time shifts and isotopic patterns .

Methodological Tables

Table 1 : Key NMR Signals for Structural Confirmation

Functional Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Quinazolinone C=O-166.5
Aromatic Br (C6)-118.2
N-CH3_3 (ethyl)2.51 (s)23.7
SH (sulfanylidene)13.17 (s)-

Table 2 : Synthetic Yields Under Different Conditions

MethodYield (%)Purity (HPLC)Reference
Conventional reflux68–70≥95%
Microwave-assisted85–90≥98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.